2,3-Dimethoxyphenylpropionic Acid: A Comprehensive Technical Guide to Physicochemical Properties, Synthesis, and Analytical Validation
2,3-Dimethoxyphenylpropionic Acid: A Comprehensive Technical Guide to Physicochemical Properties, Synthesis, and Analytical Validation
Executive Summary
2,3-Dimethoxyphenylpropionic acid (CAS: 10538-48-4), also known as 3-(2,3-dimethoxyphenyl)propanoic acid, is a highly versatile building block in modern organic synthesis and medicinal chemistry. Characterized by its protected catechol-like motif and a flexible propionic acid linker, it serves as a critical intermediate in the synthesis of complex alkaloids, antioxidant therapeutics, and conformationally restricted azepine derivatives.
This whitepaper provides an in-depth, self-validating framework for the physicochemical profiling, chemical synthesis, and analytical verification of 2,3-dimethoxyphenylpropionic acid, designed specifically for researchers and drug development professionals.
Physicochemical Profiling & Structural Causality
Understanding the fundamental properties of this compound requires analyzing the electronic and steric interplay of its functional groups. The two adjacent methoxy groups at the 2- and 3-positions of the phenyl ring exert a strong electron-donating resonance effect (+M), which is partially counterbalanced by their electron-withdrawing inductive effect (-I).
Because the propionic acid side chain is insulated from the aromatic ring's direct resonance by two aliphatic methylene carbons, its acidity is primarily governed by mild inductive effects. This structural arrangement ensures the molecule remains un-ionized in highly acidic environments but becomes highly soluble at physiological pH, making it an excellent pharmacokinetic scaffold[1].
Table 1: Core Physicochemical Properties
| Property | Value | Mechanistic Implication |
| CAS Number | 10538-48-4 | Standard identifier for regulatory tracking. |
| Molecular Formula | C₁₁H₁₄O₄ | Dictates the exact mass for mass spectrometry. |
| Molecular Weight | 210.23 g/mol | Ideal low-molecular-weight fragment for drug design. |
| Melting Point | 64–68 °C[1] | Indicates moderate crystal lattice energy; requires controlled drying. |
| pKa (Predicted) | 4.73 ± 0.10[1] | Demands acidic mobile phases (e.g., 0.1% TFA) during HPLC to prevent peak tailing. |
| Appearance | Off-White Solid | Coloration can indicate trace oxidation of the aromatic ring. |
Synthesis Workflow: Mechanistic Design and Execution
The most robust and scalable route to 2,3-dimethoxyphenylpropionic acid is a two-step sequence: a Doebner modification of the Knoevenagel condensation, followed by chemoselective catalytic hydrogenation.
Step 1: Doebner-Knoevenagel Condensation
Objective: Synthesize the intermediate 2,3-dimethoxycinnamic acid.
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Reagent Assembly: In a round-bottom flask, combine 1.0 equivalent of 2,3-dimethoxybenzaldehyde and 1.2 equivalents of malonic acid.
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Catalyst Addition: Dissolve the mixture in pyridine (solvent/base) and add a catalytic amount of piperidine.
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Thermal Activation: Heat the mixture to 100–110 °C for 4 hours.
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Work-up: Cool the mixture and precipitate the product by pouring it into cold 10% hydrochloric acid. Filter and wash the resulting light-brown crystals.
Causality of Experimental Choices: Why use a dual pyridine/piperidine system? Piperidine acts as a powerful nucleophilic catalyst, forming a highly reactive iminium ion with the aldehyde. This intermediate is far more electrophilic than the parent aldehyde, accelerating the nucleophilic attack by the malonate enolate. Pyridine serves as the bulk solvent and a weak base to deprotonate the malonic acid. The 100 °C temperature provides the exact activation energy required to drive the decarboxylation of the intermediate diacid, yielding the α,β-unsaturated cinnamic acid, as detailed in [2].
Step 2: Chemoselective Catalytic Hydrogenation
Objective: Reduce the alkene to yield 2,3-dimethoxyphenylpropionic acid.
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Preparation: Suspend the 2,3-dimethoxycinnamic acid in glacial acetic acid or ethanol.
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Catalyst Loading: Add 10% Palladium on Carbon (Pd/C) (approx. 5-10% w/w).
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Hydrogenation: Place the mixture in a Parr shaker under 45 psi of hydrogen gas until uptake ceases (typically 45–60 minutes)[3].
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Isolation: Filter the catalyst through a Celite pad, evaporate the filtrate to dryness, and recrystallize.
Causality of Experimental Choices: The α,β-unsaturated double bond is highly susceptible to catalytic hydrogenation. By strictly controlling the hydrogen pressure to 45 psi, the palladium catalyst selectively reduces the aliphatic alkene without triggering the hydrogenolysis of the aromatic methoxy C-O bonds or reducing the carboxylic acid[4].
Workflow for the synthesis of 2,3-dimethoxyphenylpropionic acid.
Analytical Validation: A Self-Validating Protocol
To ensure absolute scientific integrity, the synthesized compound must be verified using an orthogonal, self-validating analytical triad: HPLC (Purity), NMR (Connectivity), and LC-MS (Absolute Mass). Relying on a single method introduces critical blind spots.
HPLC Analysis (Purity Assessment)
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Protocol: Use a C18 reverse-phase column. Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA). Mobile Phase B: Acetonitrile. Run a gradient from 10% to 90% B over 15 minutes.
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Causality: The addition of 0.1% TFA is non-negotiable. With a pKa of ~4.73, the carboxylic acid will partially ionize in neutral water, leading to severe peak tailing and split peaks. TFA forces the equilibrium toward the neutral, protonated state, ensuring sharp, Gaussian peaks required for accurate integration.
¹H and ¹³C NMR (Structural Confirmation)
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Protocol: Dissolve the sample in CDCl₃ or DMSO-d₆ and acquire spectra at 400 MHz.
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Causality: The ¹H NMR spectrum acts as a structural fingerprint[5]. The methoxy protons will appear as sharp, distinct singlets around 3.83–3.85 ppm due to the strong deshielding effect of the highly electronegative oxygen atoms. The propionic acid chain will present as two distinct triplets (~2.65 ppm and 2.90 ppm). The triplet at 2.90 ppm corresponds to the benzylic protons, which are pushed further downfield by the anisotropic magnetic field generated by the aromatic ring's pi-electron cloud.
LC-MS (Molecular Weight Validation)
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Protocol: Utilize Electrospray Ionization in negative mode (ESI-).
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Causality: Carboxylic acids readily donate a proton. By using ESI-, the molecule forms a stable [M-H]⁻ ion. The mass spectrometer will detect a dominant peak at m/z 209, definitively confirming the molecular weight of the target compound without the fragmentation chaos often seen in positive ion modes.
Self-validating analytical workflow for compound verification.
Pharmacokinetic and Drug Development Applications
In drug development, 2,3-dimethoxyphenylpropionic acid is rarely the final active pharmaceutical ingredient (API); rather, it is a highly prized precursor.
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Conformationally Restricted Azepines: As detailed in[3], this acid is subjected to intramolecular Friedel-Crafts acylation (using polyphosphoric acid) to form indanone derivatives. These are further elaborated into hexahydro-1H-indeno[1,7-cd]azepines, which exhibit highly specific receptor binding profiles in the central nervous system.
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Antioxidant Precursors: Through controlled demethylation (e.g., using BBr₃), the compound is converted into 3-(2,3-dihydroxyphenyl)propanoic acid. This catechol-containing derivative is a potent small-molecule antioxidant, currently utilized to investigate cellular signaling pathways related to oxidative stress, specifically modulating the Nrf2 and NF-κB pathways[5].
References
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Organic Syntheses. "2,3-Dimethoxycinnamic acid." Org. Syn. Coll. Vol. 4, 731.[Link]
- Google Patents. "US4769368A - 2,3,4,8,9,9A-Hexahydro-4-aryl-1H-indeno(1,7-CD)azepines.
